molecular formula C8H19ClN4O B1443579 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride CAS No. 1361113-00-9

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride

Cat. No. B1443579
CAS RN: 1361113-00-9
M. Wt: 222.71 g/mol
InChI Key: NWTYBCWAWUAWEA-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is a chemical compound. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H16N2O . Its molecular weight is 144.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 193-194 °C, a density of 0.970 g/mL at 25 °C, and a refractive index of n20/D 1.4730 (lit.) .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity

    The synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, involving piperazine structures, has shown moderate to good antimicrobial activity, indicating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

  • Rho Kinase Inhibition

    A scalable synthesis process for a novel Rho kinase inhibitor, showcasing an unsymmetrical urea structure and derived from piperazine, emphasizes its potential application in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).

  • Fluorescent Ligands for Receptor Studies

    The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety highlights their application in visualizing 5-HT1A receptors overexpressed in cells, aiding in receptor studies and drug development (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

  • Peptide Derivatization for Mass Spectrometry

    Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive peptide and protein analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).

  • Antihyperglycemic Evaluation

    Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, which involve piperazine structures, have shown significant antihyperglycemic activity. These findings suggest their potential as therapeutic agents against diabetes (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTYBCWAWUAWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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